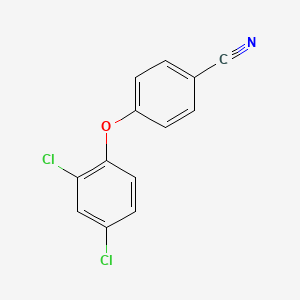

4-(2,4-Dichlorophenoxy)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2,4-Dichlorophenoxy)benzonitrile is a compound that is structurally related to various herbicides and pharmaceutical intermediates. It is part of a broader class of chlorophenoxy and benzonitrile derivatives, which have been extensively studied due to their biological activity and potential applications in medicine and agriculture .

Synthesis Analysis

The synthesis of related benzonitrile compounds often involves multi-step reactions, starting from simple precursors. For instance, 2,6-Bis(4-chloroformylphenoxyl) benzonitrile is synthesized through a condensation reaction of difluorobenzonitrile with p-hydroxybenzoic acid, followed by a reaction with sulfuryl dichloride . Similarly, 4-(2,4-Dichlorophenoxy)phenol, a related compound, is synthesized from 2,4-dichlorophenol and p-chloronitrobenzene through a series of reactions including etherization, reduction, diazotization, and hydrolysis .

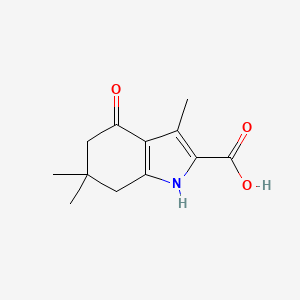

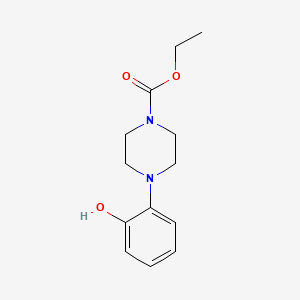

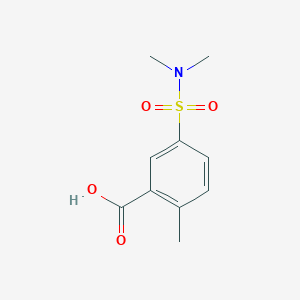

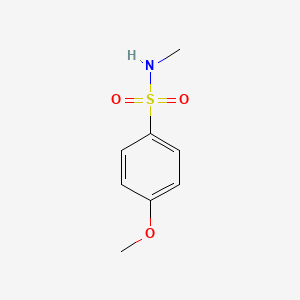

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is characterized by the presence of a benzonitrile moiety and various substituents that influence their physical and chemical properties. X-ray crystallography and NMR spectroscopy are commonly used techniques to determine the structure and conformation of these compounds .

Chemical Reactions Analysis

Benzonitrile derivatives undergo a variety of chemical reactions, including cycloadditions and nucleophilic substitutions. For example, benzonitrile oxide can undergo 1,3-dipolar cycloaddition with substituted furanones to form isoxazolinespirodihydrofuranones . Nucleophilic substitution reactions are also prevalent, as seen in the synthesis of 4-(1-benzotriazolyl)-5-(4-tritylphenoxy)phthalonitrile, where bromine and nitro groups are substituted .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect their reactivity and interaction with other molecules. The study of 4-chloro-5-(2-phenoxyethoxy)phthalonitrile and its fluorinated analogue demonstrates how Cl···π interactions can influence the conformation of the molecules . Additionally, the liquid crystalline behavior and photophysical properties of certain benzonitrile derivatives are of interest due to their potential applications in optoelectronic devices .

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Treatment

Toxicity and Environmental Behavior : Studies on 2,4-D, a related compound, show its widespread use in agriculture and the potential risks it poses to the environment and non-target species. Research emphasizes the need for understanding its toxicology, mutagenicity, and environmental fate to mitigate its impacts (Zuanazzi, Ghisi, & Oliveira, 2020) Chemosphere.

Sorption to Environmental Matrices : Sorption studies indicate that 2,4-D and related phenoxy herbicides adhere to soils, organic matter, and minerals, which affects their mobility and persistence in the environment. The interaction with soil components like organic matter and iron oxides is crucial for understanding their environmental distribution (Werner, Garratt, & Pigott, 2012) Journal of Soils and Sediments.

Wastewater Treatment : The production of pesticides including compounds like 2,4-D generates wastewater containing toxic pollutants. Biological processes and activated carbon treatments have shown promise in removing these compounds effectively, highlighting the importance of efficient wastewater treatment technologies (Goodwin et al., 2018) Environment International.

Biodegradation and Remediation

Microbial Biodegradation : Research into the degradation of 2,4-D by microorganisms offers insights into remediation strategies that can minimize environmental pollution and protect public health. The role of microorganisms in breaking down 2,4-D and its metabolites underscores the potential for bioremediation approaches (Magnoli et al., 2020) Environmental Science and Pollution Research.

Impact on Aquatic Environments : The release of chlorophenols, including 2,4-D and its derivatives, into aquatic systems has been evaluated for their toxicity to fish and potential for bioaccumulation. This research underscores the necessity of monitoring and regulating emissions to safeguard aquatic life (Krijgsheld & Gen, 1986) Chemosphere.

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(2,4-dichlorophenoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO/c14-10-3-6-13(12(15)7-10)17-11-4-1-9(8-16)2-5-11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAIAUSRLITERQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363428 |

Source

|

| Record name | 4-(2,4-dichlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Dichlorophenoxy)benzonitrile | |

CAS RN |

24789-52-4 |

Source

|

| Record name | 4-(2,4-dichlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine](/img/structure/B1299672.png)

![Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B1299729.png)